![molecular formula C13H10F3NO2S2 B12561037 Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate CAS No. 193975-63-2](/img/structure/B12561037.png)
Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The unique structure of this compound, which includes a trifluoromethyl group and a phenyl ring, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate typically involves the reaction of 4-phenylthiazole-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The resulting product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its antitumor properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, affecting their function.
Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylic acid
- 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxamide
- 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxaldehyde
Uniqueness
Ethyl 4-phenyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazole-5-carboxylate is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs .
Properties
CAS No. |
193975-63-2 |
|---|---|
Molecular Formula |
C13H10F3NO2S2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-(trifluoromethylsulfanyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H10F3NO2S2/c1-2-19-11(18)10-9(8-6-4-3-5-7-8)17-12(20-10)21-13(14,15)16/h3-7H,2H2,1H3 |
InChI Key |
CNCRWGIRPRAYTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)SC(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


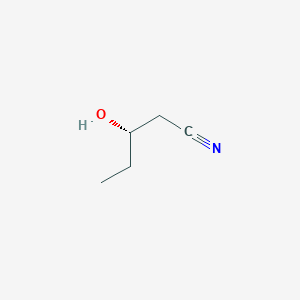
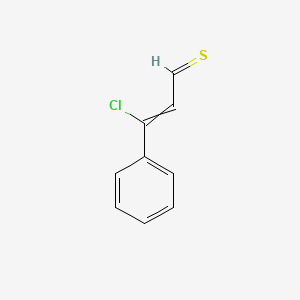
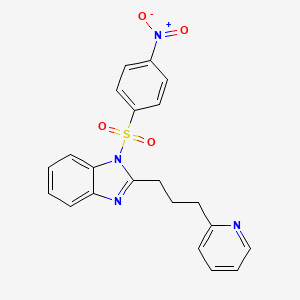
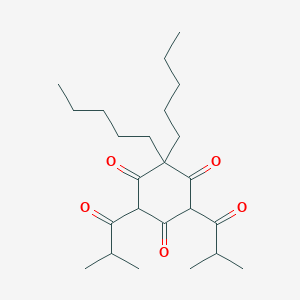
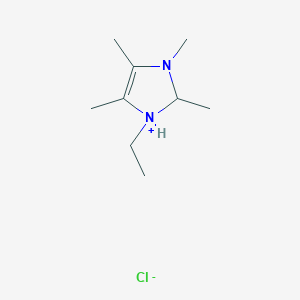
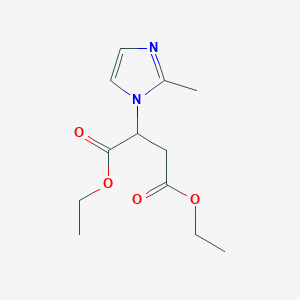
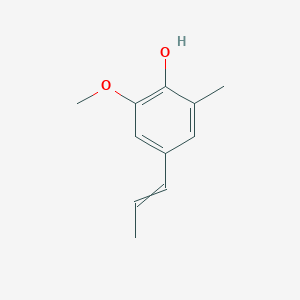
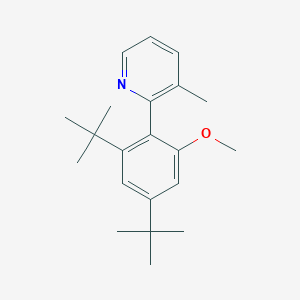
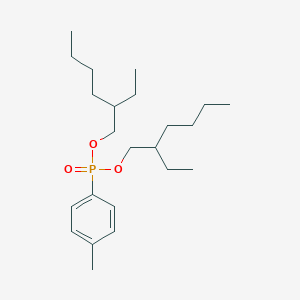

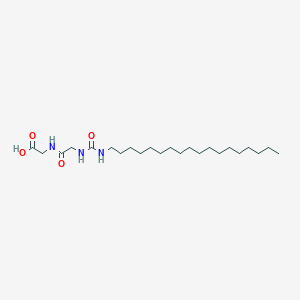
![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)
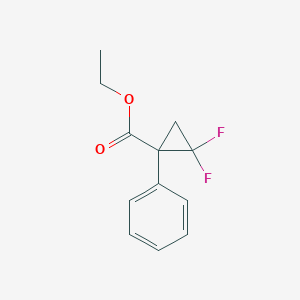
![3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one](/img/structure/B12561056.png)
